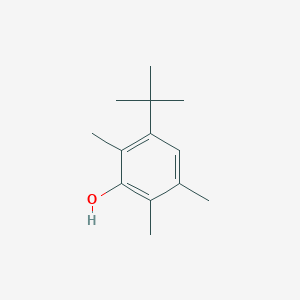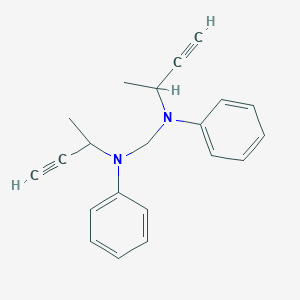
N,N'-Di(but-3-yn-2-yl)-N,N'-diphenylmethanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Di(but-3-yn-2-yl)-N,N’-diphenylmethanediamine is a complex organic compound characterized by its unique structure, which includes two but-3-yn-2-yl groups and two phenyl groups attached to a methanediamine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Di(but-3-yn-2-yl)-N,N’-diphenylmethanediamine typically involves the reaction of but-3-yn-2-yl methanesulfonate with N,N’-diphenylmethanediamine. The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane at temperatures ranging from 0°C to 20°C. The reaction proceeds through nucleophilic substitution, where the methanesulfonate group is replaced by the but-3-yn-2-yl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger quantities of reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Di(but-3-yn-2-yl)-N,N’-diphenylmethanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the functional groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Triethylamine in dichloromethane at 0°C to 20°C.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N,N’-Di(but-3-yn-2-yl)-N,N’-diphenylmethanediamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N,N’-Di(but-3-yn-2-yl)-N,N’-diphenylmethanediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets involved are still under investigation, but the compound’s ability to form stable complexes with proteins and other biomolecules is a key aspect of its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-Di(prop-2-yn-1-yl)-N,N’-diphenylmethanediamine
- N,N’-Di(penta-2,4-diyn-1-yl)-N,N’-diphenylmethanediamine
Uniqueness
N,N’-Di(but-3-yn-2-yl)-N,N’-diphenylmethanediamine is unique due to the presence of but-3-yn-2-yl groups, which confer distinct chemical and physical properties compared to similar compounds. These properties include differences in reactivity, stability, and potential biological activity .
Eigenschaften
CAS-Nummer |
93343-59-0 |
|---|---|
Molekularformel |
C21H22N2 |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
N,N'-bis(but-3-yn-2-yl)-N,N'-diphenylmethanediamine |
InChI |
InChI=1S/C21H22N2/c1-5-18(3)22(20-13-9-7-10-14-20)17-23(19(4)6-2)21-15-11-8-12-16-21/h1-2,7-16,18-19H,17H2,3-4H3 |
InChI-Schlüssel |
IJTOGJMTDKWMDW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C#C)N(CN(C1=CC=CC=C1)C(C)C#C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


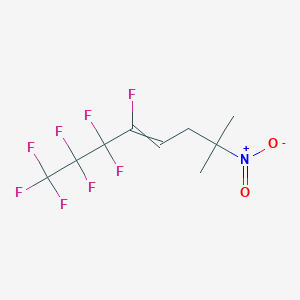
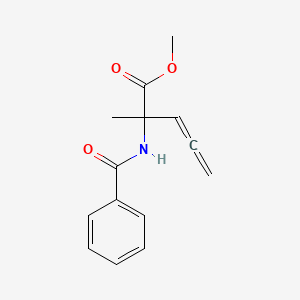

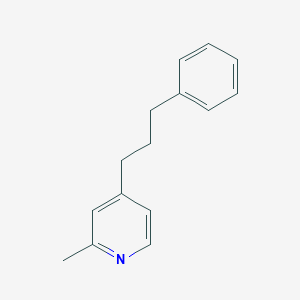
![N-{[(2-Hydroxyphenyl)methoxy]carbonyl}glycine](/img/structure/B14362707.png)
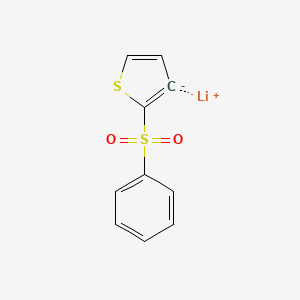
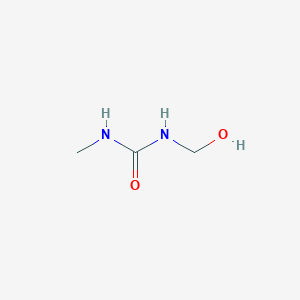
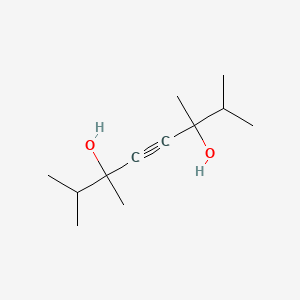
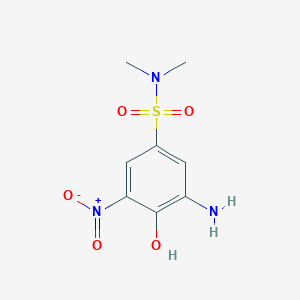
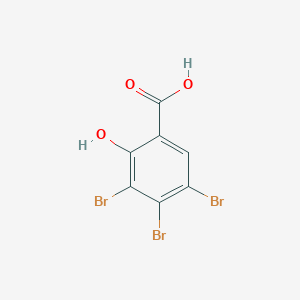
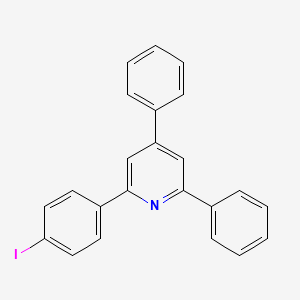
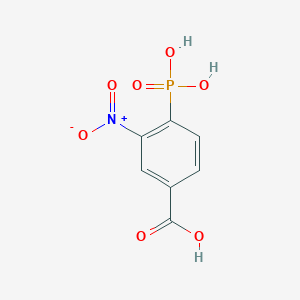
![6-Hydroxy-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14362759.png)
